1-(6-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
Overview
Description
1-(6-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core, a triazole ring, and a thienyl group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-(6-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.
Introduction of the Triazole Ring:
Attachment of the Thienyl Group: The thienyl group can be attached through a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid with a halide in the presence of a palladium catalyst.
Final Assembly: The final step involves the thioacetylation of the quinoline core with the triazole-thienyl intermediate, using a suitable thioacetylating agent.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(6-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The triazole ring can be reduced to a dihydrotriazole using reducing agents like lithium aluminum hydride.
Substitution: The thienyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Coupling Reactions: The compound can participate in further coupling reactions, such as Heck or Sonogashira couplings, to introduce additional functional groups.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Mechanism of Action
The mechanism of action of 1-(6-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the triazole and thienyl groups can enhance its binding affinity and specificity for certain targets, leading to desired biological effects.
Comparison with Similar Compounds
Similar compounds include:
6-methoxy-2,2,4-trimethyl-1-(toluene-4-sulfonyl)-1,2-dihydroquinoline: This compound has a similar quinoline core but differs in the substituents attached to it.
6-methoxy-2,2,4-trimethyl-8-trityl-1,2-dihydroquinoline: This compound also shares the quinoline core but has different functional groups.
2,2,4-trimethyl-4-phenyl-6-trityl-1,2,3,4-tetrahydroquinoline: Another similar compound with variations in the substituents.
The uniqueness of 1-(6-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(6-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1-yl)-2-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O2S2/c1-18-16-27(2,3)31(22-13-12-20(33-4)15-21(18)22)24(32)17-35-26-29-28-25(23-11-8-14-34-23)30(26)19-9-6-5-7-10-19/h5-15,18H,16-17H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMBYKUOYLJZJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C2=C1C=C(C=C2)OC)C(=O)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=CS5)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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